5-(Piperazin-1-ylmethyl)benzene-1,3-diol
Description
Overview of Benzene-1,3-diol (Resorcinol) Scaffolds in Medicinal Chemistry
Benzene-1,3-diol, commonly known as resorcinol (B1680541), is a phenolic compound that has long been utilized in various industrial and pharmaceutical applications. researchgate.netgoogle.com Its history in chemistry dates back to 1864, when it was first prepared by chemists Heinrich Hlasiwetz and Ludwig Barth. researchgate.netresearchgate.net The name "resorcinol" itself is derived from its discovery from a resin gum and its structural relationship to orcinol. researchgate.net
In the realm of medicine, resorcinol is recognized for its antiseptic and keratolytic properties, making it an active ingredient in topical treatments for skin conditions like acne, eczema, and psoriasis. researchgate.net Beyond its direct therapeutic uses, the resorcinol framework serves as a crucial building block in the synthesis of more complex pharmaceuticals and other organic compounds. nih.govnih.gov
The true value of the resorcinol scaffold in modern medicinal chemistry lies in its derivatization potential. nih.govresearchgate.net Researchers have extensively modified the resorcinol ring to develop novel compounds with a wide array of biological activities. A particularly significant area of investigation is the development of resorcinol-based tyrosinase inhibitors. acs.orgnih.govmdpi.com Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation disorders and has been implicated as a potential strategy in managing neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com Studies have shown that a 4-substituted resorcinol motif is particularly important for potent tyrosinase inhibition. rsc.org The ability of resorcinol derivatives to be hydroxylated to form highly reactive intermediates that can irreversibly inactivate tyrosinase further underscores their potential in this area. acs.org
Role of Piperazine (B1678402) Moieties in Pharmaceutical and Chemical Sciences
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. capes.gov.br It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structure of a vast number of clinically successful drugs. researchgate.netresearchgate.netnih.gov Its widespread use stems from the favorable physicochemical properties it imparts to a molecule.
The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, which can lead to enhanced binding affinity and specificity for biological targets. researchgate.netnih.gov The presence of the piperazine moiety often improves a drug candidate's pharmacokinetic profile, particularly by increasing water solubility and oral bioavailability. researchgate.netnih.govmdpi.com These properties are critical for ensuring a drug can be effectively absorbed and distributed throughout the body.
The versatility of the piperazine ring allows for easy modification at its nitrogen atoms, enabling the synthesis of large libraries of compounds for screening and lead optimization. researchgate.netnih.gov This structural flexibility has led to the development of piperazine-containing drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects. capes.gov.br Many of these activities, particularly those related to the central nervous system, involve interactions with monoamine neurotransmitter receptors. acs.org
Rationale for Investigating 5-(Piperazin-1-ylmethyl)benzene-1,3-diol Derivatives
The investigation of this compound and its derivatives is founded on the principle of molecular hybridization—combining two pharmacologically important scaffolds to create a new molecule with potentially enhanced or novel biological activities. The rationale is to leverage the distinct advantages of both the resorcinol and piperazine moieties.
Given the established role of resorcinol derivatives as tyrosinase inhibitors, and the ability of the piperazine ring to fine-tune a molecule's properties and orientation within an enzyme's active site, the combination is a logical step in the design of new and more potent tyrosinase inhibitors. acs.orgyoutube.com Research has shown that introducing a piperazine fragment can provide the right balance of flexibility and rigidity to correctly position a molecule within the active site of tyrosinase. youtube.com
The synthesis of such compounds can often be achieved through well-established chemical reactions like the Mannich reaction. nih.gov This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, such as the activated aromatic ring of resorcinol, using formaldehyde (B43269) and a secondary amine like piperazine. nih.govresearchgate.net This provides a straightforward method for creating a library of this compound derivatives for biological evaluation. By modifying the substituent on the second nitrogen of the piperazine ring, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with optimal potency and selectivity. youtube.com
Historical Context and Evolution of Related Structures in Academic Research
The journey of resorcinol and piperazine in academic and industrial research has seen them evolve from simple, standalone chemicals to integral components of complex, highly active pharmaceutical agents. Resorcinol's initial applications were in dyes and antiseptics, while piperazine was first introduced as an anthelmintic (anti-worm) medication in 1953.
The evolution of these structures in research reflects the broader trends in drug discovery. Initially, compounds were often discovered through serendipity or by screening natural products. Over time, a more rational, structure-based design approach has taken hold. The recognition of resorcinol and piperazine as "privileged" structures has led to their deliberate incorporation into new molecular designs.
The synthesis of hybrid molecules like 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives demonstrates the application of this strategy, where a piperazinomethyl group is attached to another pharmacologically active scaffold. acs.org The investigation of this compound derivatives is a continuation of this evolutionary trend, aiming to create synergistic effects by combining the tyrosinase-inhibiting potential of resorcinol with the favorable pharmacokinetic and binding properties of piperazine. This approach represents a sophisticated effort to design next-generation therapeutic agents for a variety of diseases, including those related to pigmentation and neurodegeneration.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16N2O2/c14-10-5-9(6-11(15)7-10)8-13-3-1-12-2-4-13/h5-7,12,14-15H,1-4,8H2 |
InChI Key |
IBFGLRFUHZDVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Strategies for the Synthesis of Benzene-1,3-diol Derivatives
The benzene-1,3-diol (resorcinol) core is a highly activated aromatic system, prone to electrophilic substitution at the positions ortho and para to the two hydroxyl groups (C2, C4, and C6). Synthesizing a C-5 substituted derivative requires strategies that either overcome this inherent reactivity or build the ring system with the desired substitution pattern already in place.
Resorcinol (B1680541): As the parent compound, resorcinol itself is a primary starting material. However, its high reactivity at the C2, C4, and C6 positions makes direct selective substitution at C5 challenging.
3,5-Dimethoxybenzoic Acid: This commercially available precursor allows for modifications at the C-5 position via the carboxylic acid group before demethylation to reveal the resorcinol structure. rsc.org
3,5-Dimethoxybenzyl Derivatives: Compounds like 3,5-dimethoxybenzyl trimethylsilyl (B98337) ether can be lithiated and reacted with various electrophiles to introduce a substituent at the desired position. nih.govresearchgate.net Subsequent demethylation yields the 5-substituted resorcinol.
Cyclohexane-1,3-dione Derivatives: Michael-type additions can be employed to create substituted cyclohexane-1,3-dione systems, which are then aromatized to form the corresponding 5-substituted resorcinols. rsc.org
Introducing a piperazin-1-ylmethyl group specifically at the C-5 position of benzene-1,3-diol is most effectively achieved through the Mannich reaction. This reaction is a cornerstone of aminomethylation in organic synthesis. organic-chemistry.orgbyjus.com Direct Friedel-Crafts type alkylation is generally not feasible due to the high activation of the ring and potential for multiple side reactions. The Mannich reaction provides a direct and efficient route by reacting resorcinol with formaldehyde (B43269) and piperazine (B1678402), leveraging the nucleophilic character of the resorcinol ring. byjus.comidosi.org
Mannich Reaction Approaches for 5-(Piperazin-1-ylmethyl)benzene-1,3-diol Synthesis
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. byjus.com In the context of synthesizing this compound, the reaction involves:
An active hydrogen compound: Benzene-1,3-diol (Resorcinol)
An aldehyde: Formaldehyde
A secondary amine: Piperazine
The mechanism begins with the formation of an Eschenmoser's salt-like iminium ion from the reaction of piperazine and formaldehyde. byjus.com The highly nucleophilic resorcinol ring then attacks this iminium ion in an electrophilic aromatic substitution, leading to the formation of the C-C bond and the final product.
The synthesis of this compound is well-suited to a one-pot procedure, where resorcinol, formaldehyde, and piperazine are combined in a single reaction vessel. This approach is highly efficient, reducing the need for isolating intermediates and minimizing solvent waste. rsc.orgnih.gov Optimization of such a procedure involves carefully controlling stoichiometry, reaction temperature, and reaction time to maximize the yield of the desired mono-substituted product and minimize the formation of di- or tri-substituted byproducts.
Mannich reactions can be performed under various conditions, from acidic to basic, and can be influenced by different catalytic systems. organic-chemistry.org
Catalysts: While the reaction can often proceed without a dedicated catalyst, acid or base catalysis can accelerate the formation of the key iminium ion intermediate. Lewis acids like zinc dichloride (ZnCl2) or transition metal salts can also be employed to facilitate the reaction. organic-chemistry.orgjmchemsci.com For instance, gallium nitrate (B79036) has been used as an effective catalyst in the synthesis of related oxazine-piperazine derivatives. doi.org
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol (B145695) or water to facilitate the formation of the iminium ion and the subsequent electrophilic substitution. Temperature control is crucial for selectivity. The reaction conditions, including the choice of catalyst and solvent, depend on the specific substrates and desired outcome. mdpi.com
Derivatization Strategies of the Piperazine Ring in this compound
The piperazine ring in the target molecule contains a secondary amine (N-H) that serves as a versatile handle for further chemical modification. This allows for the synthesis of a diverse library of derivatives. The nucleophilic nitrogen can readily react with a wide range of electrophiles.
Key derivatization strategies include:
N-Alkylation and N-Arylation: The secondary amine can be alkylated using alkyl halides or undergo nucleophilic aromatic substitution with activated aryl halides to introduce new substituents. mdpi.com
N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives (amides). This is a common strategy for creating analogues with varied properties. nih.govnih.gov
Reaction with Isocyanates and Isothiocyanates: These reactions produce urea (B33335) and thiourea (B124793) derivatives, respectively, which are valuable for building molecular complexity. lew.ro
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
Michael Addition: The piperazine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Ring-Opening/Cyclization: More complex transformations can build additional heterocyclic structures onto the piperazine framework, as seen in the synthesis of oxazine-piperazine compounds. doi.org
These derivatization reactions enable the systematic modification of the molecule's structure, which is a fundamental practice in fields like medicinal chemistry for exploring structure-activity relationships. nih.govnih.govrsc.org
Data Tables
Table 1: Selected Derivatization Reactions for the Piperazine Moiety
| Reaction Type | Reagent Class | Resulting Functional Group |
| N-Acylation | Acid Chlorides / Anhydrides | Amide |
| N-Alkylation | Alkyl Halides | Tertiary Amine |
| N-Arylation | Aryl Halides (SNAr) | N-Aryl Piperazine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | N-Substituted Urea |
| Thiourea Formation | Isothiocyanates | N-Substituted Thiourea |
| Conjugate Addition | α,β-Unsaturated Esters/Ketones | β-Amino Carbonyl |
N-Alkylation and N-Acylation Reactions
N-Acylation: The secondary amine of the piperazine ring in this compound readily undergoes N-acylation reactions. A documented example involves the reaction of its dihydrochloride (B599025) salt with a substituted benzamide (B126) in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) and diisopropylethylamine (DIEA). google.com In this process, CDI activates the carboxylic acid of the benzamide, forming a highly reactive acyl-imidazolide intermediate. The piperazine nitrogen then acts as a nucleophile, attacking the activated carbonyl group to form a stable amide bond. google.com The use of a base like DIEA is crucial to deprotonate the piperazine dihydrochloride salt, liberating the free amine for the reaction. google.com
This reaction highlights a common strategy for coupling piperazines with carboxylic acids. The conditions are generally mild and tolerate a variety of functional groups on the acylating agent.
N-Alkylation: While specific literature detailing the N-alkylation of this compound is not prevalent, the principles of N-alkylation of piperazines are well-established and applicable. Standard methods include reacting the secondary amine with alkyl halides (chlorides, bromides, or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is critical to control the extent of alkylation and prevent side reactions.
Reductive amination is another powerful technique for N-alkylation. This would involve reacting this compound with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing a wide range of alkyl and substituted alkyl groups under mild conditions.
Incorporation of Substituted Phenyl/Aryl Groups on Piperazine
The introduction of aryl groups at the piperazine nitrogen is a key transformation in the synthesis of many biologically active compounds. For this compound, this can be achieved through established cross-coupling reactions.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds. This reaction would involve coupling this compound with an aryl halide (bromide, chloride, or iodide) or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions is critical for achieving high yields and can be tailored to the specific arylating agent used.
Another classical method is the Ullmann condensation , which typically involves the copper-catalyzed reaction of the piperazine with an aryl halide at elevated temperatures. While effective, this method often requires harsher conditions than the palladium-catalyzed approaches.
Advanced Organic Synthesis Techniques for Structural Modifications
Modern synthetic strategies focus on improving efficiency, selectivity, and environmental compatibility.
Chemoselective Functionalization and Regioselective Reactions
The structure of this compound presents a challenge in chemoselectivity due to the presence of multiple reactive sites: the secondary piperazine nitrogen and the two hydroxyl groups on the resorcinol ring.
In the previously mentioned N-acylation reaction using CDI, the piperazine nitrogen demonstrates higher nucleophilicity compared to the phenolic hydroxyl groups, leading to selective N-acylation. google.com This is a common observation in the functionalization of similar compounds under neutral or slightly basic conditions. The pKa of the piperazinium ion is typically lower than that of the phenolic protons, meaning the piperazine nitrogen is more readily available for nucleophilic attack.
The resorcinol ring itself offers sites for regioselective electrophilic aromatic substitution. The two hydroxyl groups are activating and ortho-, para-directing. This would direct incoming electrophiles to the positions ortho and para to the hydroxyl groups. The steric hindrance from the piperazinylmethyl group would also influence the regiochemical outcome of such reactions. For instance, electrophilic attack would likely be favored at the less sterically hindered positions on the aromatic ring.
Green Chemistry Approaches in this compound Synthesis
While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general principles of green chemistry are being increasingly applied to the synthesis of piperazine derivatives. These include the use of more environmentally benign solvents, catalytic reactions to minimize waste, and one-pot syntheses to improve process efficiency.
For instance, the synthesis of piperazine derivatives can often be performed in greener solvents like water or ethanol. Catalytic approaches, such as the aforementioned Buchwald-Hartwig amination, are inherently greener than stoichiometric reactions. One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce solvent usage and waste generation. For example, a one-pot synthesis of other piperazine derivatives has been reported using a four-component reaction under solvent-free conditions with a reusable catalyst, highlighting a potential direction for the greener synthesis of compounds like this compound.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of 5-(Piperazin-1-ylmethyl)benzene-1,3-diol is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene-1,3-diol (resorcinol) ring are expected to appear in the downfield region (typically δ 6.0-7.5 ppm). Due to the substitution pattern, a characteristic splitting pattern would be anticipated. The two protons ortho to the hydroxyl groups and meta to the methylene (B1212753) bridge would be equivalent, as would the proton para to the methylene bridge.
The methylene bridge protons (-CH₂-) connecting the piperazine (B1678402) and benzene (B151609) rings would likely produce a singlet in the range of δ 3.5-4.0 ppm. The protons on the piperazine ring typically appear as multiplets in the δ 2.5-3.5 ppm region. The protons of the hydroxyl (-OH) groups are expected to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The proton on the secondary amine of the piperazine ring would also present as a broad, exchangeable signal.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH (Benzene Ring) | ~6.0 - 6.5 | Multiplet |
| Benzylic CH₂ (Bridge) | ~3.6 | Singlet |
| Piperazine CH₂ (adjacent to N) | ~2.4 - 2.6 | Multiplet |
| Piperazine CH₂ (adjacent to NH) | ~2.8 - 3.0 | Multiplet |
| Phenolic OH | Variable (Broad Singlet) | Broad Singlet |
| Piperazine NH | Variable (Broad Singlet) | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, the benzene ring is expected to show four distinct signals. The two carbons bearing the hydroxyl groups would be the most downfield among the aromatic carbons (around δ 158 ppm). The carbon attached to the methylene bridge would appear around δ 140 ppm, while the other aromatic carbons would resonate between δ 100-110 ppm.
The methylene bridge carbon is anticipated to have a chemical shift in the range of δ 60-65 ppm. The piperazine ring carbons typically appear in the δ 45-55 ppm region.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-OH | ~158 |
| Aromatic C-CH₂ | ~140 |
| Aromatic CH (ortho to -CH₂) | ~107 |
| Aromatic CH (para to -CH₂) | ~102 |
| Benzylic CH₂ (Bridge) | ~63 |
| Piperazine CH₂ (adjacent to N-benzyl) | ~53 |
| Piperazine CH₂ (adjacent to NH) | ~45 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D-NMR experiments such as COSY, HSQC, and HMBC would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show the connectivity between the different protons within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the methylene proton signal to the methylene carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.
A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups, often broadened due to hydrogen bonding. The N-H stretching of the secondary amine in the piperazine ring would also appear in this region, typically around 3300 cm⁻¹. Aliphatic C-H stretching from the methylene bridge and piperazine ring would be observed between 2800-3000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations of the piperazine moiety are typically found in the 1100-1300 cm⁻¹ range.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenol | 3200-3600 (Broad) |
| N-H Stretch | Secondary Amine | ~3300 |
| Aromatic C-H Stretch | Benzene Ring | 3000-3100 |
| Aliphatic C-H Stretch | CH₂ (Piperazine, Bridge) | 2800-3000 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-O Stretch | Phenol | 1200-1260 |
| C-N Stretch | Alkyl Amine | 1100-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. The molecular formula of this compound is C₁₁H₁₆N₂O₂ corresponding to a molecular weight of 208.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 208.
The fragmentation pattern is anticipated to be characteristic of benzylpiperazine derivatives. researchgate.netresearchgate.net A primary fragmentation pathway would be the benzylic cleavage of the C-N bond, leading to the formation of a stable dihydroxybenzyl cation at m/z 123 ([C₇H₇O₂]⁺) and a piperazine radical. Another significant fragmentation pathway involves the cleavage of the piperazine ring itself. Common fragments from the piperazine moiety are observed at various lower m/z values. researchgate.net
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₁H₁₆N₂O₂]⁺ | Molecular Ion (M⁺) |
| 123 | [C₇H₇O₂]⁺ | Benzylic C-N bond cleavage |
| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |
X-ray Crystallography for Solid-State Structure Elucidation
It is expected that the piperazine ring would adopt a stable chair conformation. csic.es The benzene ring would be planar. The crystal packing would likely be dominated by extensive intermolecular hydrogen bonding. The two phenolic hydroxyl groups and the two nitrogen atoms of the piperazine ring can all act as hydrogen bond donors and/or acceptors. This network of hydrogen bonds would create a stable, three-dimensional supramolecular architecture. The relative orientation of the benzene ring and the piperazine moiety would be determined by steric factors and the optimization of these hydrogen bonding interactions within the crystal lattice.
Crystal Growth and Quality Assessment
The successful growth of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis, which in turn provides definitive information about the three-dimensional structure of a molecule. For compounds structurally similar to this compound, various standard crystallization techniques are employed. A common and effective method is slow evaporation from a suitable solvent or a mixture of solvents. For instance, colorless block-like crystals of a related piperazine derivative were successfully obtained by recrystallization from an ethanol (B145695) solution, with crystals suitable for X-ray analysis grown from a methyl alcohol-ethyl acetate solution at room temperature over a period of two weeks nih.gov.
The choice of solvent is critical and is often determined empirically. Solvents that allow for a gradual decrease in solubility as the solution concentrates or cools are ideal. For piperazine derivatives, which often possess both hydrophilic and lipophilic moieties, a combination of polar and non-polar solvents can be effective in achieving the supersaturation necessary for crystal nucleation and growth.
Once crystals are obtained, their quality is assessed primarily through optical microscopy and preliminary X-ray diffraction screening. High-quality crystals are typically characterized by well-defined faces, uniform morphology, and the absence of visible defects such as cracks or inclusions. X-ray diffraction provides a more definitive assessment, with sharp, well-resolved diffraction spots indicating good crystallinity and suitability for detailed structural analysis.
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
The solid-state structure of this compound is expected to be governed by a network of non-covalent interactions, leading to the formation of a stable, three-dimensional supramolecular assembly. Based on the functional groups present—a resorcinol (B1680541) (benzene-1,3-diol) moiety and a piperazine ring—hydrogen bonding is anticipated to be the dominant intermolecular force.
The two hydroxyl groups of the resorcinol ring are excellent hydrogen bond donors, while the nitrogen atoms of the piperazine ring are effective hydrogen bond acceptors. This donor-acceptor complementarity can lead to the formation of robust hydrogen-bonding networks. In the crystal structures of related piperazinium salts, strong N—H···O hydrogen bonds are consistently observed, which play a crucial role in linking cations and anions into layers and ultimately into a three-dimensional network researchgate.net. It is highly probable that similar O—H···N and N—H···O interactions are present in the crystalline form of this compound, dictating the packing of the molecules.
C—H···π interactions: The aromatic resorcinol ring can act as a π-acceptor, interacting with C-H bonds from neighboring molecules. Such interactions have been observed in the crystal structure of a related benzylpiperazine derivative, where they contribute to the association of molecules into columns nih.gov.
The interplay of these various intermolecular interactions will ultimately define the specific supramolecular architecture of this compound in the solid state.
Conformational Analysis from Crystal Structures
The conformation of this compound in the crystalline state is determined by the rotational freedom around its single bonds. The key conformational features that can be elucidated from a crystal structure include the orientation of the piperazine ring, the disposition of the resorcinol moiety relative to the piperazine, and the geometry of the methylene bridge connecting them.
Piperazine Ring Conformation: The six-membered piperazine ring typically adopts a stable chair conformation to minimize steric strain. In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial. X-ray crystallographic studies of piperazine itself have confirmed that the ring adopts a chair conformation with the N-H groups in equatorial positions wikipedia.org. For substituted piperazines, the specific conformation and the orientation of the substituents will be influenced by the steric bulk of the attached groups and the intermolecular interactions within the crystal.
Bond Lengths and Angles: While generally less sensitive to conformational changes, precise bond lengths and angles provide valuable information about the electronic distribution within the molecule. For instance, the bond lengths within the resorcinol ring can confirm its aromatic character, and the C-N and C-C bond lengths in the piperazine ring and methylene linker will be consistent with single bond character.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are employed to investigate the geometry, orbital energies, charge distribution, and reactivity of 5-(Piperazin-1-ylmethyl)benzene-1,3-diol.
The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the molecule's geometry is adjusted to find the lowest energy structure on the potential energy surface. researchgate.net This optimized geometry corresponds to the most probable structure of the molecule in its ground state.
Following optimization, vibrational frequency analysis is performed. researchgate.net This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The predicted spectra can be compared with experimental data to validate the computational model. Key vibrational modes for this compound would include O-H stretching from the diol group, C-H stretching from the aromatic ring and alkyl chain, N-H stretching from the piperazine (B1678402) moiety, and C=C aromatic ring vibrations.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the electron-rich benzene-1,3-diol (resorcinol) ring is expected to be the primary location of the HOMO. The LUMO is likely distributed across the piperazine ring and the methylene (B1212753) bridge. The energy gap provides insights into the charge transfer possibilities within the molecule. researchgate.netnih.gov
Table 1: Representative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.87 |
| ELUMO | -0.98 |
| Energy Gap (ΔE) | 4.89 |
Note: These values are illustrative and derived from DFT calculations on structurally related molecules.
In this compound, significant interactions would include the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the piperazine ring into the antibonding orbitals (π*) of the aromatic ring. These hyperconjugative interactions are key to understanding the molecule's electronic structure and stability. researchgate.net
Table 2: Significant NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (O1) | π* (C-C)aromatic | 22.5 |
| LP (O2) | π* (C-C)aromatic | 21.8 |
| LP (N1)piperazine | σ* (C-N) | 5.4 |
| LP (N2)piperazine | σ* (C-C) | 4.9 |
Note: Data are representative examples based on NBO analyses of similar molecular structures. LP denotes a lone pair.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps to predict sites for electrophilic and nucleophilic reactions. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. nih.gov
For this compound, the MESP map would show strong negative potential (red) around the oxygen atoms of the diol and the nitrogen atoms of the piperazine ring, highlighting these as the primary sites for interaction with electrophiles. researchgate.netnih.gov Positive potential (blue) would be located around the hydrogen atoms of the hydroxyl groups and the amine group, indicating their role as hydrogen bond donors.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.govsci-hub.se These indices provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.87 |
| Electron Affinity (A) | 0.98 |
| Electronegativity (χ) | 3.425 |
| Chemical Hardness (η) | 2.445 |
| Electrophilicity Index (ω) | 2.39 |
Note: Values are calculated based on the representative HOMO/LUMO energies in Table 1.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein or receptor target. researchgate.net This technique is fundamental in drug discovery for understanding the mechanism of action and for screening virtual libraries of compounds. The process involves placing the ligand (this compound) into the binding site of a target macromolecule and calculating the binding affinity using a scoring function. nih.gov
A docking study of this compound would identify the most stable binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For instance, the hydroxyl groups of the diol and the secondary amine of the piperazine ring are potent hydrogen bond donors and acceptors. The benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The results, including binding energy and predicted inhibitory constant (Ki), help to rank its potential as a therapeutic agent. sci-hub.seresearchgate.net
Table 4: Illustrative Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Example Kinase | -8.5 | 150 | Asp145, Lys72 | Hydrogen Bond |
| Phe80 | π-π Stacking | |||
| Leu133, Val60 | Hydrophobic |
Note: This table presents hypothetical data from a representative molecular docking simulation.
Binding Affinity Prediction and Interaction Mechanisms
The prediction of binding affinity is a cornerstone of computational drug discovery. For this compound, its affinity for a given protein target would be determined by the sum of its molecular interactions within the binding pocket. Molecular docking studies on analogous piperazine-urea derivatives targeting the MLLT1 YEATS domain have shown binding potencies in the low micromolar range. nih.gov These studies reveal that the piperazine core is a versatile scaffold capable of forming key interactions. nih.gov
The interaction mechanisms for this compound can be inferred from its structure:
Hydrogen Bonding: The two hydroxyl (-OH) groups on the benzene-1,3-diol (resorcinol) ring and the secondary amine (-NH) in the piperazine ring are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. acs.org In one study, the NH group on a piperazine moiety was shown to act as a hydrogen bond donor, forming crucial connections with glutamine and tyrosine residues in the RANKL protein. acs.org
Electrostatic and Polar Interactions: The nitrogen and oxygen atoms throughout the molecule create a distinct polar surface area, allowing for favorable electrostatic interactions with charged or polar residues in a binding pocket.
Aromatic Interactions: The benzene ring can participate in π-π stacking or π-cation interactions with aromatic or charged residues like phenylalanine, tyrosine, tryptophan, or arginine. acs.org
Molecular docking studies on various piperazine derivatives confirm their ability to bind effectively within the active sites of diverse targets, including DNA topoisomerase and various receptors, through these fundamental interactions. mdpi.com
Identification of Key Binding Residues and Hotspots
While specific binding residues for this compound have not been documented, studies on similar ligands provide valuable clues. For instance, in the development of histamine (B1213489) H3 and sigma-1 receptor antagonists, a key interaction for piperazine-containing ligands was the formation of a salt bridge with an aspartate residue (Asp79). nih.gov Similarly, in the design of RANKL inhibitors, a piperazine-containing compound was found to interact with key residues such as Lys181, Arg223, Gln237, Tyr241, and Lys257 through a combination of hydrogen bonds and π-stacking interactions. acs.org These examples highlight that amino acids with polar, charged, or aromatic side chains are frequently identified as critical hotspots for binding piperazine-based compounds.
Conformational Changes Upon Binding
The flexibility of the piperazine ring and the rotatable bond connecting it to the benzyl (B1604629) group allow this compound to adopt different conformations. The relative distribution of these conformations can depend on the surrounding environment. ias.ac.in Molecular dynamics simulations on piperazine derivatives targeting the HIV-1 gp120 protein have shown that conformational adaptability upon binding is a critical factor for inhibitory activity. nih.gov This suggests that the flexibility of such molecules is more important in drug design than often assumed. nih.gov
Upon entering a protein's binding site, both the ligand and the protein can undergo conformational adjustments to achieve an optimal fit, a phenomenon known as "induced fit." Studies on MLLT1 binders revealed significant plasticity in the protein's binding pocket, which adjusted its shape to accommodate different piperazine-based ligands. nih.gov This adaptability underscores the dynamic nature of the binding process and the ability of piperazine scaffolds to be accommodated by various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical correlation between the chemical features of a group of molecules and their biological activity. frontiersin.org This approach is invaluable for predicting the activity of new compounds and for understanding which properties are most influential. frontiersin.org Numerous QSAR models have been developed for various series of piperazine derivatives, providing a robust framework for analyzing this compound. openpharmaceuticalsciencesjournal.commdpi.com
Development of Predictive Models
The development of a predictive QSAR model involves calculating a range of molecular descriptors for a series of compounds and then using statistical methods to find the best correlation with their measured biological activity.
Statistical Methods: Multiple Linear Regression (MLR) and Multiple Nonlinear Regression (MNLR) are common methods used to build QSAR models for piperazine derivatives. mdpi.com For a series of piperazine-based mTORC1 inhibitors, both MLR and MNLR models showed good predictive power. mdpi.com
Model Validation: The robustness and predictive ability of a QSAR model are assessed through rigorous validation. This includes internal validation using methods like leave-one-out cross-validation (which generates a Q² value) and external validation using a separate test set of compounds (generating an R²pred value). openpharmaceuticalsciencesjournal.comscispace.com A high-quality QSAR model for piperazine and keto piperazine derivatives acting as renin inhibitors demonstrated strong statistical significance with high correlation coefficients. openpharmaceuticalsciencesjournal.comscispace.com
The table below summarizes the statistical performance of a representative QSAR model developed for a series of piperazine derivatives, illustrating the metrics used to confirm a model's validity.
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.846 | Indicates the goodness of fit; how well the model explains the observed data variation. |
| Q² (Cross-validated R²) | 0.818 | Measures the internal predictive ability of the model. |
| R²pred (External Validation) | 0.821 | Measures the model's ability to predict the activity of an external set of compounds. |
Data derived from a study on piperazine and keto piperazine derivatives as renin inhibitors. openpharmaceuticalsciencesjournal.comscispace.comopenpharmaceuticalsciencesjournal.com
Identification of Physicochemical Descriptors Influencing Activity
QSAR models are particularly useful for identifying the key physicochemical properties, or descriptors, that drive biological activity. researchgate.net Studies on various piperazine analogs have highlighted several critical descriptors. mdpi.comnih.gov
Electronic Descriptors: Properties like the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO), and electrophilicity index (ω) have been shown to correlate significantly with the inhibitory activity of piperazine derivatives. mdpi.comnih.gov
Topological and Steric Descriptors: These describe the size, shape, and branching of a molecule. Descriptors such as molecular refractivity (MR), sum of van der Waals volumes (Sv), and the number of double bonds (nDB) have been identified as vital. openpharmaceuticalsciencesjournal.commdpi.com For example, a QSAR model for renin inhibitors suggested that constitutional descriptors like Sv and the number of oxygen atoms (nO) play a crucial role in ligand binding. openpharmaceuticalsciencesjournal.comscispace.com
Lipophilicity and Solubility Descriptors: Aqueous solubility (Log S) is another key factor influencing activity. mdpi.com
The following table details some of the important physicochemical descriptors identified in QSAR studies of piperazine derivatives and their general influence on biological activity.
| Descriptor Type | Descriptor Name | Influence on Activity |
|---|---|---|
| Electronic | LUMO Energy (ELUMO) | Correlates with the molecule's ability to accept electrons, influencing interactions. mdpi.com |
| Electronic | Electrophilicity Index (ω) | Indicates the capacity of the molecule to act as an electrophile in reactions. mdpi.com |
| Steric/Topological | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting how the molecule fits in a binding site. mdpi.com |
| Steric/Topological | Sum of van der Waals volumes (Sv) | A measure of the molecule's overall size, which is critical for receptor binding. openpharmaceuticalsciencesjournal.comscispace.com |
| Lipophilicity | Aqueous Solubility (Log S) | Impacts the bioavailability and distribution of the compound. mdpi.com |
| Topological | Topological Polar Surface Area (PSA) | Affects membrane permeability and hydrogen bonding capacity. mdpi.com |
These findings suggest that a delicate balance of electronic properties, molecular size, and solubility is essential for optimizing the biological activity of compounds based on the this compound scaffold.
Investigation of Biological Activities in Vitro Studies and Mechanistic Insights
Enzyme Inhibition Studies
The inhibitory profile of 5-(Piperazin-1-ylmethyl)benzene-1,3-diol and related compounds has been evaluated against a panel of enzymes, revealing a range of biological activities. These studies provide crucial insights into the compound's potential applications and the molecular basis of its action.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610). nih.govnih.gov Its inhibition is a primary strategy for addressing hyperpigmentation disorders and is also of interest to the food industry for preventing enzymatic browning. The benzene-1,3-diol (resorcinol) scaffold is a well-established feature in many potent tyrosinase inhibitors. nih.gov Compounds featuring this moiety are recognized for their ability to interact with the enzyme's active site while resisting oxidation, a common issue with other phenolic inhibitors. nih.gov
Similarly, the piperazine (B1678402) nucleus is a fundamental skeleton in various synthesized tyrosinase inhibitors. researchgate.netresearchgate.net Studies on compounds combining these structural features, such as 4-(1-piperazinyl)phenol, have demonstrated promising inhibitory activity. researchgate.net For instance, a compound featuring a resorcinol (B1680541) group, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, was found to be a highly potent tyrosinase inhibitor with an IC₅₀ value of 0.2 µM, significantly more effective than the reference compound, kojic acid. mdpi.com Another study on piperazine derivatives identified compounds with IC₅₀ values in the low micromolar range. researchgate.net
Table 1: Tyrosinase Inhibitory Activity of Representative Resorcinol and Piperazine Derivatives
| Compound/Derivative Class | Substrate | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | L-tyrosine | 0.2 ± 0.01 | mdpi.com |
| (4-(4-hydroxyphenyl)piperazin-1-yl)(2-nitrophenyl)methanone | L-DOPA | 1.5 ± 0.2 | researchgate.net |
| 1,2,4, triazole-bearing piperazine derivative (10b) | L-DOPA | 30.7 ± 0.2 | researchgate.net |
| Kojic Acid (Reference) | L-tyrosine | ~13.77 | nih.gov |
| 4-(1-piperazinyl)phenol | L-DOPA | 28.9 | researchgate.net |
Understanding the kinetics of enzyme inhibition provides insight into the mechanism of action. For tyrosinase inhibitors containing resorcinol and piperazine motifs, kinetic studies have often revealed competitive or mixed-type inhibition. nih.govresearchgate.net Competitive inhibitors bind to the free enzyme at the active site, thereby preventing the substrate from binding. nih.gov This mode of action is characteristic of substrate-like inhibitors. For example, 4-(1-piperazinyl)phenol was identified as a competitive inhibitor of tyrosinase. researchgate.net
In other cases, a mixed-type inhibition is observed, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. A study on a series of newly synthesized piperazine derivatives found that the most potent compound exhibited a mixed-type inhibition profile against tyrosinase, with a calculated inhibition constant (Ki) of 9.54 µM. researchgate.net Another potent inhibitor, BID3, also demonstrated a mixed type of inhibition. nih.gov This suggests that such compounds can interfere with the enzyme's function at multiple stages of the catalytic cycle.
The catalytic activity of tyrosinase is dependent on two copper ions located within its active site. nih.gov The mechanism of many tyrosinase inhibitors involves chelation or interaction with these copper ions. Resorcinol-based compounds are particularly effective due to the ability of their meta-dihydroxy groups to interact favorably with the dicopper center. nih.gov
Molecular docking simulations have further elucidated these interactions. For piperazine derivatives, the nitrogen atoms of the piperazine ring can form hydrogen bonds with amino acid residues in the active site, such as Tyr140. nih.gov The aromatic part of the molecule can engage in pi-pi stacking or pi-cation interactions with residues like Trp141 and Arg225, further stabilizing the enzyme-inhibitor complex. nih.gov These simulations confirm that the piperazine scaffold helps to correctly orient the molecule within the active site, facilitating key interactions that lead to potent inhibition. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. bohrium.comnih.gov Inhibition of sEH is therefore a promising therapeutic strategy for treating inflammation, hypertension, and cardiovascular disorders. nih.gov
The piperazine moiety has been identified as a valuable pharmacophore in the design of potent sEH inhibitors. bohrium.comnih.govnih.gov Numerous studies have focused on piperazine-urea derivatives, which have demonstrated high efficacy. For instance, certain 1,3,4-oxadiazol-5-one congeners featuring a piperazine ring showed selective sEH inhibition with IC₅₀ values in the two-digit nanomolar range (42 and 56 nM). nih.gov Structure-activity relationship studies have shown that modifications to the piperazine ring can optimize a compound's balance of potency and beneficial physical properties. nih.gov
Table 2: sEH Inhibitory Activity of Representative Piperazine Derivatives
| Compound Class | IC₅₀ (nM) | Reference |
|---|---|---|
| Piperazine urea (B33335) derivative with 1,3,4-oxadiazol-5-on | 42 | nih.gov |
| Piperazine urea derivative with 1,3,4-oxadiazol-5-thion | 56 | nih.gov |
| N-Boc piperazine containing p-substituted urea (4c) | 2.1 ± 0.1 | nih.gov |
Angiotensin-Converting Enzyme (ACE) Inhibition
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.org ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. frontiersin.org While many ACE inhibitors have been developed, studies specifically investigating the inhibitory activity of this compound against ACE are not prominent in the reviewed scientific literature. Research on ACE inhibitors has historically focused on peptide derivatives and compounds containing sulfhydryl, carboxyl, or phosphonate (B1237965) groups for zinc chelation in the active site. frontiersin.org Although compounds with piperidine (B6355638) rings, which are structurally related to piperazine, have been shown to be potent ACE inhibitors, direct evidence for the efficacy of the piperazine-resorcinol scaffold is lacking. nih.govnih.gov
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular processes like cell growth, proliferation, and survival. nih.gov The delta isoform, PI3Kδ, is primarily expressed in leukocytes and is a key target for treating inflammatory and autoimmune diseases. acs.org High-throughput screening campaigns have successfully identified heteroaryl piperazines as a class of potent and selective PI3Kδ inhibitors. nih.gov The modular nature of the piperazine scaffold has allowed for rapid optimization of structure-activity relationships, leading to the development of compounds with excellent potency in both enzymatic and cell-based assays. nih.govnih.gov While specific data for this compound is not available, the established role of the piperazine core in potent PI3Kδ inhibitors suggests that this structural motif is highly compatible with binding to the kinase's active site. acs.orgnih.gov
Acetylcholinesterase (AChE) Inhibition
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy. While direct studies on this compound are not extensively detailed in the reviewed literature, research into structurally related compounds provides valuable insights. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety have been evaluated for their cholinesterase inhibitory potential. nih.gov
In these studies, certain derivatives demonstrated significant inhibitory activity against both AChE and its related enzyme, butyrylcholinesterase (BChE). nih.gov Kinetic analyses suggested a competitive mode of inhibition, indicating that these compounds likely interact with the active site of the enzyme. nih.govnih.gov Molecular docking simulations further supported this, showing interactions with key residues such as Trp82 and His438 in the BChE active site. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Related Benzimidazolinone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 15b | eeAChE | 0.39 ± 0.11 |
| 15j | eqBChE | 0.16 ± 0.04 |
Data sourced from studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones. nih.gov
Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including therapeutic drugs. nih.gov Inhibition of these enzymes, particularly CYP3A4 which is responsible for metabolizing approximately 60% of clinical drugs, is a major cause of drug-drug interactions. nih.gov
Inhibition can be reversible or irreversible. Mechanism-based inhibition is a form of irreversible inhibition characterized by its time- and concentration-dependent nature. nih.gov This occurs when a CYP enzyme converts a drug into a reactive metabolite that subsequently inactivates the enzyme, often by covalently binding to the protein or its heme cofactor. nih.gov This inactivation can lead to significantly altered pharmacokinetic profiles of co-administered drugs. nih.gov While numerous compounds are known to be mechanism-based inhibitors of CYP3A4, specific in vitro data on the inhibitory potential of this compound against cytochrome P450 enzymes is not prominently available in the reviewed scientific literature. nih.govnih.gov
Receptor Binding and Ligand Affinity Assays
The piperazine scaffold is a well-established pharmacophore that confers affinity for a variety of receptors.
Serotonin (B10506) 5-HT₆ Receptor Binding
The serotonin 5-HT₆ receptor is a therapeutic target of considerable interest. nih.gov Ligands for this receptor often feature a piperazine moiety. nih.gov Research into novel 1,3,5-triazine (B166579) derivatives has identified potent 5-HT₆ receptor ligands that incorporate a 4-methylpiperazin-1-yl group. nih.gov
For example, compound MST4 was identified as a potent 5-HT₆ receptor antagonist with a high binding affinity. nih.gov Further optimization led to the synthesis of derivatives with comparable or improved affinity. nih.gov These findings underscore the importance of the piperazine group in achieving high affinity for the 5-HT₆ receptor, suggesting that compounds like this compound, which contain this key structural element, could warrant investigation for similar activity. nih.govnih.gov
Table 2: Binding Affinity of Related Piperazine Derivatives for the 5-HT₆ Receptor
| Compound | Kᵢ (nM) |
|---|---|
| MST4 | 11 |
| Compound 3 (triazine derivative) | 13 |
Data sourced from studies on 1,3,5-triazine derivatives. nih.gov
Alpha-1 Adrenoceptor Affinity (related piperazine compounds)
Arylpiperazine derivatives are a well-documented class of compounds exhibiting significant affinity for α₁-adrenoceptors. nih.gov Studies on various 1,4-substituted piperazine derivatives have elucidated the structural requirements for this interaction. The binding is typically driven by hydrogen bonds and electrostatic forces between the ligand and key amino acid residues in the receptor, such as Asp¹⁰⁶ and Ser¹⁹². rsc.org
Research on a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives revealed high affinity for the α₁-adrenoceptor, with some compounds displaying Ki values in the low nanomolar range. nih.govresearchgate.net The 1-(o-methoxyphenyl)piperazine moiety was identified as a crucial feature for this high affinity. nih.govingentaconnect.com The antagonistic potency of these compounds, measured as pA₂ values, was found to be in good agreement with their binding affinities. nih.govresearchgate.net
Table 3: α₁-Adrenoceptor Affinity and Antagonistic Potency of Related Piperazine Derivatives
| Compound | Kᵢ (α₁) (nM) | Selectivity (Kᵢα₂/Kᵢα₁) | pA₂ Value |
|---|---|---|---|
| Compound 1 | 13.1 | - | 7.868 |
| Compound 2 | 3.5 | - | 8.441 |
| Compound 3 | 3.3 | - | 8.568 |
| Compound 4 | 2.4 | 142.13 | 8.807 |
| Compound 5 | 2.1 | 61.05 | - |
| Compound 10 | 781 | - | 6.374 |
Data from radioligand binding assays on rat cerebral cortex. nih.govresearchgate.netingentaconnect.com
Transient Receptor Potential Vanilloid 1 (TRPV-1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key player in pain transmission and a target for novel analgesics. nih.govmdpi.com The piperazine structure is featured in a number of reported TRPV1 antagonists. nih.govdntb.gov.ua
Studies involving piperazinyl-aryl compounds have been conducted to develop 3D-QSAR models for predicting and identifying novel TRPV1 antagonists. nih.govresearcher.life The development of TRPV1 antagonists has been a significant area of research, aiming to produce effective pain relief. mdpi.comnih.gov While many first-generation antagonists were halted due to side effects like hyperthermia, research continues to identify new compounds with improved profiles. mdpi.com The presence of the piperazine moiety in known antagonists suggests its role as a valuable scaffold in the design of new modulators for the TRPV1 channel. nih.gov
Antimicrobial Activity Evaluation
The piperazine nucleus is a versatile scaffold utilized in the discovery of new antimicrobial agents. researchgate.net Its inclusion in molecular structures can enhance water solubility and the capacity to form hydrogen bonds, which can be advantageous for biological activity. researchgate.net
Studies on trimethoxyphenyl piperazine derivatives have shown that these compounds possess both antifungal and antibacterial properties. researchgate.net For example, specific derivatives demonstrated good activity against fungal strains, while others showed moderate activity against various bacteria. researchgate.net Furthermore, other classes of piperazine derivatives, such as those containing 1,3,5-triazine structures, have been investigated and shown to have antiviral activity against pathogens like the potato virus Y (PVY). mdpi.com Research on thieno[2,3-d]pyrimidin-4(3H)-ones bearing a benzimidazole (B57391) moiety also revealed potent antimicrobial effects, in some cases exceeding that of the reference antibiotic Streptomycin. researchgate.net
Table 4: Antimicrobial Activity of Related Piperazine Derivatives
| Compound ID | Activity Type | Observation |
|---|---|---|
| 3d, 3e, 3f | Antifungal | Good activity observed |
| 3b, 3c, 3d, 3g, 3h | Antibacterial | Moderate activity observed |
Activity reported for trimethoxyphenyl piperazine derivatives. researchgate.net
Antibacterial Screening (Gram-positive and Gram-negative strains)
No studies were identified that evaluated the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, no data on its minimum inhibitory concentration (MIC) or spectrum of activity is available.
Antifungal Screening
A review of available literature yielded no studies concerning the in vitro antifungal properties of this compound. Consequently, there is no information on its efficacy against fungal pathogens.
Antitubercular Activity
There is currently no published research on the in vitro activity of this compound against Mycobacterium tuberculosis or other mycobacterial species.
Anticancer/Cytotoxic Activity Investigations (In Vitro Cell Line Studies)
No dedicated in vitro studies on the cytotoxic or anticancer effects of this compound against any cancer cell lines have been reported in the available scientific literature.
Mechanism-Based Antiproliferative Effects
In the absence of primary cytotoxicity data, there have been no investigations into the potential mechanism-based antiproliferative effects of this compound.
DNA-Topoisomerase II Complex Interaction
There is no available research to suggest that this compound interacts with the DNA-Topoisomerase II complex or functions as an inhibitor of this enzyme.
Other Relevant Biological Targets and Pathways
No studies have been identified that explore other potential biological targets or signaling pathways that may be modulated by this compound.
Anti-schistosomal Activities
A comprehensive review of published scientific literature did not yield specific in vitro anti-schistosomal activity data for the compound this compound.
Research into novel anti-schistosomal agents has identified promising activity within broader chemical classes containing piperazine moieties. Notably, studies have focused on a scaffold known as 6-(piperazin-1-yl)-1,3,5-triazine. This class of compounds has demonstrated significant effects against various life stages of Schistosoma mansoni, including schistosomula, adult worms, and the transformation of miracidia to sporocysts.
The proposed mechanism for the anti-schistosomal action of the 6-(piperazin-1-yl)-1,3,5-triazine scaffold involves the inhibition of a key parasite enzyme, a histone methyltransferase (HMT) known as SmMLL-1. researchgate.netnih.gov RNA interference studies that reduced the expression of this enzyme in adult worms led to decreased motility and egg production, phenotypes that were replicated by treatment with compounds containing the 6-(piperazin-1-yl)-1,3,5-triazine core. researchgate.netnih.gov This suggests that the anti-schistosomal effects are mediated through the disruption of histone methylation processes, which are crucial for regulating gene expression and parasite development. researchgate.net
While these findings are significant for the general class of piperazine-containing triazines, no specific experimental data, such as IC50 values or detailed phenotypic observations, for this compound against Schistosoma species are available in the reviewed literature. Therefore, no data tables or detailed research findings for this specific compound can be presented.
Further research and in vitro screening would be necessary to determine if this compound possesses similar anti-schistosomal properties and to elucidate its specific mechanism of action.
Structure Activity Relationship Sar Studies
Influence of the Piperazine (B1678402) Moiety on Biological Activity
Substituent Effects on Piperazine Nitrogen Atoms (N-1 and N-4)
The nitrogen atoms at the N-1 and N-4 positions of the piperazine ring are key handles for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. nih.gov The N-4 nitrogen often serves as a basic amine, while the N-1 position can be readily modified to introduce a variety of functional groups without creating a new stereocenter. nih.gov The nature of the substituents on these nitrogens can have a profound impact on biological activity.
Research on various classes of piperazine-containing compounds demonstrates a wide range of effects based on N-substitution. For instance, in a series of phenylpiperazine derivatives evaluated for acaricidal activity, the type of substituent on the second piperazine nitrogen significantly influenced efficacy. researchgate.net The simplest alkyl substituent, a methyl group, was sufficient for potent activity, while various other alkyl, acyl, and sulfonyl groups were also explored. researchgate.net
In other contexts, the substitution pattern dictates target selectivity and potency. For some anticancer activities, leaving the piperazine ring unsubstituted was found to be optimal, whereas for others, specific substituents like a 4-fluorobenzyl group were identified as crucial functional moieties. nih.gov The introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene (B151609) ring attached to the piperazine has been shown to enhance anti-tumor activity. nih.gov The replacement of a piperazine ring with a piperidine (B6355638) moiety can also dramatically alter receptor affinity, highlighting that the nature of the basic core is a critical structural element for activity at certain receptors like the histamine (B1213489) H₃ and sigma-1 receptors. nih.govacs.org
The following table summarizes the observed effects of different substituent types on the piperazine nitrogens in various compound series.
| Substituent Type at N-1/N-4 | Observed Effect on Biological Activity | Compound Class Context | Source(s) |
| Unsubstituted | Optimal for anti-K562 (leukemia) activity. | Flavone-piperazine hybrids | nih.gov |
| Alkyl (e.g., Methyl) | Provided potent acaricidal activity against T. urticae. | Phenylpiperazines | researchgate.net |
| Aryl-alkyl (e.g., 4-Fluorobenzyl) | Identified as a crucial anticancer functional group. | Ursolic acid derivatives | nih.gov |
| Acyl | Modulated acaricidal activity. | Phenylpiperazines | researchgate.net |
| Sulfonyl | Modulated acaricidal activity. | Phenylpiperazines | researchgate.net |
This table is generated based on the textual data and is for illustrative purposes.
Impact of Piperazine Conformation on Receptor/Enzyme Binding
The piperazine ring typically adopts a low-energy chair conformation, but its flexibility allows it to assume other conformations, such as a twist-boat, to achieve an optimal fit within a biological target's binding site. nih.govnih.gov The specific conformation adopted upon binding is critical for orienting its substituents correctly to engage in key interactions like hydrogen bonds, ionic interactions, or hydrophobic contacts.
Molecular modeling and X-ray crystallography studies have provided significant insights into how piperazine conformation influences binding. For sigma-1 receptor ligands, binding models are based on detailed conformational and electrostatic considerations. nih.gov In the development of inhibitors for Mycobacterium tuberculosis IMPDH, X-ray crystallography revealed how a piperazine-containing compound orients itself in the enzyme's active site. nih.gov These studies showed that the piperazine ring itself was essential for whole-cell activity and that substituents attached to it were positioned to form specific, high-affinity interactions with amino acid residues. nih.gov Similarly, molecular docking studies of piperazine derivatives have shown the formation of hydrogen bonds with specific residues, such as the glutamic acid residue (GLU 150) of the Potato Virus Y coat protein, providing a theoretical basis for their antiviral activity. mdpi.com
Role of the Benzene-1,3-diol Moiety in Biological Interactions
The benzene-1,3-diol group, commonly known as a resorcinol (B1680541) moiety, is another critical pharmacophoric element. hmdb.ca Its defining feature is the pair of hydroxyl groups, which can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological macromolecules. nih.gov
Importance of Hydroxyl Group Substitution Pattern
The hydroxyl groups are often essential for anchoring the molecule within a receptor or enzyme active site. nih.gov Studies on 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues have underscored the importance of the resorcinol core for central nervous system activity. nih.gov The ability of these hydroxyl groups to form strong hydrogen bonds is a recurring theme in their biological function. The modification or transformation of these hydroxyl groups can dramatically alter or abolish activity, confirming their central role in molecular recognition. nih.govlibretexts.org
Electronic and Steric Effects of Substituents on the Phenyl Ring
Adding further substituents to the phenyl ring of the benzene-1,3-diol moiety can modulate its electronic and steric properties, thereby refining its biological activity.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), or electron-withdrawing groups (EWGs) like nitro (-NO₂) or halo (-Cl, -Br). nih.govacs.org These groups alter the electron density of the aromatic ring and the acidity of the phenolic hydroxyl groups. This, in turn, influences the strength of hydrogen bonds and other electrostatic interactions with the biological target. nih.gov Studies have shown a clear correlation where EWGs and EDGs can have opposite effects on a molecule's properties. nih.gov For example, in some reaction schemes, EDGs on a phenyl ring led to better yields, while strong EWGs like nitro or cyano groups halted the reaction entirely. acs.org
Steric Effects: The size and shape of substituents introduce steric bulk, which can either enhance or hinder binding. A bulky substituent may prevent the molecule from fitting into a narrow binding pocket. acs.org Conversely, it might promote favorable van der Waals interactions if the pocket is large and hydrophobic. Substituents at the ortho position (adjacent to another group) can cause significant steric hindrance that twists the ring relative to the rest of the molecule, an "ortho effect" that can profoundly alter the binding conformation. researchgate.net
The following table illustrates how different types of substituents on a phenyl ring can influence molecular properties and activity.
| Substituent Type on Phenyl Ring | General Effect | Example Impact on Activity | Source(s) |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density of the ring. | Provided better yields in some synthetic reactions. | acs.org |
| Electron-Withdrawing (e.g., -Cl, -Br, -CF₃) | Decreases electron density of the ring. | Enhanced anti-tumor activity in some berberine (B55584) analogues. | nih.gov |
| Bulky Groups | Introduces steric hindrance. | Can shield reactive sites and inhibit chemical reactivity. | acs.org |
This table is generated based on the textual data and is for illustrative purposes.
Significance of the Methylene (B1212753) Linker
SAR studies have frequently demonstrated the importance of linker length. In one series of compounds, biological activity, measured by IC₅₀ values, systematically improved as the methylene linker length increased, reaching an optimum at eight methylene units. nih.gov Further increasing the linker length to ten or twelve units led to a coordinated decrease in activity. nih.gov In another study on sigma receptor ligands, a linker length of one carbon (n=1, a methylene group) proved to be optimal for binding affinity compared to a direct connection (n=0) or a two-carbon linker (n=2). nih.gov This highlights that the linker's role is to provide the ideal distance and conformational flexibility for effective target engagement.
A study on histamine H₃ receptor antagonists showed that extending the alkyl linker length progressively decreased the affinity for the receptor, indicating that a shorter linker was preferred for that specific target. nih.gov
The table below shows data from a study on podophyllotoxin (B1678966) derivatives, illustrating the linker length-dependent activity.
| Compound | Linker Length (Number of -CH₂- units) | Activity (IC₅₀ in µM) | Source |
| Compound A | 2 | >1 | nih.gov |
| Compound B | 4 | 0.455 | nih.gov |
| Compound C | 6 | 0.048 | nih.gov |
| Compound D (66) | 8 | 0.016 | nih.gov |
| Compound E | 10 | 0.032 | nih.gov |
| Compound F | 12 | 0.081 | nih.gov |
This table is illustrative, based on findings described for a series of compounds where linker length was varied. nih.gov Compound numbers are generic except for "66", which was specifically mentioned in the source.
Comparative Analysis of Related Benzene-1,3-diol and Piperazine Derivatives
The biological activity of molecules based on the 5-(piperazin-1-ylmethyl)benzene-1,3-diol scaffold is highly dependent on the chemical nature and substitution patterns of both the resorcinol and piperazine moieties. SAR studies on related compounds, particularly tyrosinase inhibitors, provide a framework for understanding these dependencies.
The Role of the Benzene-1,3-diol (Resorcinol) Moiety
The benzene-1,3-diol substructure is a well-established pharmacophore for tyrosinase inhibition. Its ability to chelate the copper ions within the enzyme's active site is a key mechanism of action. The positioning of the two hydroxyl groups is critical; resorcinol (1,3-dihydroxybenzene) is a more potent inhibitor than catechol (1,2-dihydroxybenzene) or hydroquinone (B1673460) (1,4-dihydroxybenzene).
Studies on various classes of inhibitors underscore the importance of this structural feature. For instance, research on chalcone (B49325) derivatives showed that compounds featuring a resorcinol ring were potent tyrosinase inhibitors. nih.gov Similarly, studies on urolithin derivatives and other related structures have consistently shown that a 4-substituted resorcinol motif is a significant contributor to high tyrosinase inhibitory activity. mdpi.com This suggests that for the this compound scaffold, the dihydroxy arrangement is fundamental to its potential activity, while the position of the piperazinylmethyl substituent (at C5) influences the molecule's orientation and interaction with the target protein.
Modification of the resorcinol ring, for example, by introducing different substituents, can modulate activity. In a study of urolithin derivatives, adding a hydroxyl group to the second phenyl ring (creating another resorcinol-like structure) significantly impacted inhibitory potency. mdpi.com
Table 1: Effect of Benzene-1,3-diol and Related Structures on Tyrosinase Inhibition
| Compound/Scaffold | Key Structural Feature | Biological Activity (IC₅₀) | Finding |
|---|---|---|---|
| Urolithin Derivative 1h | 4-Substituted resorcinol motif | 4.14 µM | The resorcinol moiety is critical for potent tyrosinase inhibition. mdpi.com |
| Urolithin Derivative 1c | 4-Substituted resorcinol motif | 18.09 µM | Demonstrates the importance of the resorcinol structure. mdpi.com |
| Chalcone Derivative 2a | Contains two resorcinol rings | ~700-fold more potent than standard (arbutin) | The presence of resorcinol structures strongly enhances tyrosinase inhibition. nih.gov |
The Influence of the Piperazine Moiety
The piperazine ring is a versatile scaffold in medicinal chemistry, often incorporated to improve solubility, modulate basicity, and provide vectors for interacting with specific receptor subpockets. tandfonline.com In the context of tyrosinase inhibitors, the piperazine moiety can have a complex role.
A comparative study of benzoyl and cinnamoyl amides of piperazine and piperidine revealed that the piperidine analogues were considerably more potent tyrosinase inhibitors than their piperazine counterparts. nih.gov This suggests that the second basic nitrogen atom in the piperazine ring may be detrimental to binding affinity, possibly due to unfavorable interactions or altered physicochemical properties under physiological conditions. nih.gov
Substitutions on the distal nitrogen (N4) of the piperazine ring are a key strategy for fine-tuning a compound's biological profile. In amiridine-piperazine hybrids designed as cholinesterase inhibitors, the N4-substitution on the piperazine ring substantially influenced acetylcholinesterase (AChE) inhibition, while butyrylcholinesterase (BChE) inhibition remained relatively constant. nih.gov This highlights the role of the piperazine substituent in conferring selectivity. Similarly, in a series of antibacterial agents, attaching different benzyl (B1604629) groups to the piperazine moiety modulated the minimum inhibitory concentration (MIC), with a 4-chlorobenzyl derivative showing the highest potency against Pseudomonas aeruginosa. mdpi.com
Table 2: Comparative Activity of Piperazine and Piperidine Derivatives
| Compound Series | Piperazine Analogue Activity | Piperidine Analogue Activity | Key Finding |
|---|---|---|---|
| Benzoyl/Cinnamoyl Amides (Tyrosinase Inhibitors) | Less potent | More potent | The second basic nitrogen in piperazine appears to impair affinity for tyrosinase. nih.gov |
Design Principles for Enhanced Potency and Selectivity
Based on the comparative analysis of related structures, several design principles can be formulated to guide the optimization of this compound as a lead compound.
Principles for Enhancing Potency
Preservation of the Resorcinol Core: The 1,3-dihydroxybenzene arrangement is fundamental for activities like tyrosinase inhibition. Any modification should aim to preserve or enhance its ability to interact with the target, for example, by ensuring it remains unmethylated to participate in copper chelation. nih.govmdpi.com
Strategic Substitution on the Aromatic Ring: While the parent compound is substituted at position 5, studies on related resorcinols suggest that substitution at position 4 can be highly favorable for tyrosinase inhibition. mdpi.com Exploring isomers of the piperazinylmethyl group on the resorcinol ring could yield more potent compounds.
Modification of the Piperazine N4-Substituent: The distal nitrogen of the piperazine ring is a critical handle for optimization. Introducing bulky, hydrophobic, or specific hydrogen-bonding groups can enhance target engagement. For instance, adding substituted benzyl or phenyl groups can lead to significant gains in potency, as seen in various inhibitor classes. tandfonline.commdpi.com
Modulating Piperazine Basicity: Since high basicity can be detrimental for some targets like tyrosinase, strategies to reduce the pKa of the distal nitrogen might be beneficial. nih.gov This could be achieved by introducing electron-withdrawing groups on the N4-substituent. Alternatively, replacing the piperazine with a less basic scaffold like piperidine could be explored. nih.gov
Principles for Enhancing Selectivity
Exploiting the N4-Substituent for Specificity: Selectivity between different enzymes or receptor subtypes is often achieved by tailoring substituents to fit into unique subpockets of the target protein. The N4-position of the piperazine ring is the ideal point for this optimization. For example, studies on nicotinic receptor modulators showed that the position of a fluorine atom on an N-phenylpiperazine ring had a significant effect on relative selectivity between receptor subtypes. electronicsandbooks.com
Conformational Rigidity: Introducing rigid linkers or cyclic structures onto the piperazine N4-substituent can lock the molecule into a specific conformation that is preferred by one target over another. Rigidifying the structure reduces the entropic penalty upon binding and can enhance both potency and selectivity. northumbria.ac.uk
Future Directions and Research Perspectives
Exploration of Novel Synthetic Analogues
A primary avenue for future research lies in the rational design and synthesis of novel analogues to build upon the core structure of 5-(Piperazin-1-ylmethyl)benzene-1,3-diol. The goal is to systematically modify the molecule to enhance target affinity, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are central to this effort, guiding the design of new compounds with improved potency. museonaturalistico.it
Key strategies for analogue development would include:
Substitution on the Piperazine (B1678402) Ring: Introducing various chemical groups at the N-4 position of the piperazine ring can significantly influence biological activity. Research on other piperazine-based inhibitors has shown that adding aryl, benzyl (B1604629), or heterocyclic moieties can improve interactions within an enzyme's active site. nih.govnih.gov For example, incorporating an indole (B1671886) or pyridine (B92270) moiety has been shown to improve the potency of similar piperazine derivatives. nih.gov
Modification of the Benzene-1,3-diol Ring: Altering the substitution pattern on the resorcinol (B1680541) ring could modulate binding affinity and physicochemical properties. This includes adding small lipophilic groups or other hydrogen bond donors/acceptors.
Bioisosteric Replacement: Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638), could explore differences in flexibility and basicity, potentially leading to improved potency or a more favorable cytotoxicity profile, as seen in related inhibitor classes. acs.org
The following table outlines potential synthetic modifications and their scientific rationale.
| Modification Target | Proposed Analogue Group | Scientific Rationale | Supporting Evidence |
| Piperazine N-4 Position | Substituted Aryl/Heteroaryl Rings (e.g., Indole, Pyridine) | To enhance hydrophobic and hydrogen-bonding interactions within the target's active site and improve inhibitory potency. | Studies on nitrophenyl piperazine derivatives showed improved potency with such substitutions. nih.gov |
| Piperazine Ring | Bioisosteric Replacement (e.g., Piperidine) | To alter the compound's basicity and conformational flexibility, which can impact target binding and selectivity. | SAR studies on related amide inhibitors indicated that benzylpiperidines had a balanced activity and physicochemical profile. acs.org |
| Benzene-1,3-diol Ring | Additional Alkyl or Halogen Substituents | To modulate lipophilicity, which can affect cell permeability and target engagement. | General principles of medicinal chemistry suggest such modifications can fine-tune drug-like properties. museonaturalistico.it |
Advanced Mechanistic Investigations at the Molecular Level
While the resorcinol structure suggests tyrosinase as a likely target, detailed mechanistic studies are required to confirm this and understand the precise molecular interactions. Future research should focus on elucidating the compound's mechanism of action.
Crucial investigations would involve:
Enzyme Kinetics: Performing kinetic analyses, such as generating Lineweaver-Burk plots, can determine the mode of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov This provides insight into whether the compound binds to the enzyme's active site or an allosteric site.
Biophysical Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure the binding affinity (Kd) and thermodynamics of the interaction between the compound and its target protein.
X-ray Crystallography: Co-crystallizing the compound with its target enzyme would provide an atomic-level snapshot of the binding pose. This can reveal the specific amino acid residues involved in the interaction and confirm the role of the resorcinol and piperazine moieties in anchoring the molecule. The piperazine ring, for instance, is often crucial for orienting a substituted moiety correctly within the active site. nih.gov
Application of Advanced Computational Techniques
In silico methods are indispensable for accelerating the discovery and optimization process. nih.gov Computational studies can provide deep insights into ligand-target interactions and predict the properties of novel analogues before their synthesis.
Future computational work should include:
Molecular Docking: To predict the preferred binding orientation of this compound and its analogues within the active site of target enzymes like tyrosinase. Docking studies can help rationalize experimental SAR data and prioritize which analogues to synthesize. acs.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can assess the dynamic behavior and stability of the enzyme-inhibitor complex over time. nih.gov These simulations provide a more realistic model of the physiological environment and can reveal key conformational changes and water molecule networks that stabilize binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structures of a series of analogues and their biological activity. This allows for the prediction of the potency of new, unsynthesized compounds.
Artificial Intelligence/Machine Learning (AI/ML): AI and ML algorithms can be trained on existing data to develop predictive models for inhibitor potency, selectivity, and other pharmacological properties, significantly accelerating the design of more effective compounds. nih.gov
The table below summarizes the application of these computational tools.
| Computational Technique | Objective | Expected Outcome | Reference Application |
| Molecular Docking | Predict binding pose and energy | Identification of key interacting residues and prioritization of synthetic candidates. | Used to investigate enzyme-inhibitor interactions for piperazine derivatives. nih.govacs.org |
| Molecular Dynamics (MD) | Assess complex stability and dynamics | Understanding of the stability of the ligand in the binding pocket and the role of solvent. | Applied to study the dynamic behavior of piperazine-containing complexes. nih.gov |
| QSAR / AI & Machine Learning | Build predictive models for activity | Rapid virtual screening and design of novel compounds with high predicted potency. | Recognized as key tools in the development of modern enzyme inhibitors. nih.gov |
Potential for Development as Pharmacological Probes
Beyond any direct therapeutic potential, a potent and selective inhibitor can be an invaluable research tool. If this compound or one of its optimized analogues demonstrates high specificity for a single target enzyme, it could be developed into a pharmacological probe.
As a probe, the compound could be used to:
Investigate the physiological and pathological roles of its target enzyme in cell-based assays and disease models.
Elucidate cellular pathways by observing the downstream effects of specific enzyme inhibition. researchgate.netresearchgate.net
Validate a specific enzyme as a drug target for various diseases, such as hyperpigmentation disorders or neurodegenerative conditions where enzymes like tyrosinase are implicated. nih.gov
The development of this compound as a pharmacological probe would be a significant contribution to basic science, enabling a deeper understanding of complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
